![molecular formula C8H10ClNO B1601609 3-Chloro-4-ethoxyaniline CAS No. 5211-02-9](/img/structure/B1601609.png)
3-Chloro-4-ethoxyaniline
Overview
Description
3-Chloro-4-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has an average mass of 171.624 Da and a monoisotopic mass of 171.045090 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-ethoxyaniline consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The structure includes an aniline group (a benzene ring attached to an amino group) with chlorine and ethoxy substituents.Physical And Chemical Properties Analysis
3-Chloro-4-ethoxyaniline has a density of 1.2±0.1 g/cm³, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 126.0±21.8 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Safety and Hazards
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell
Mode of Action
As an aniline derivative, it may undergo various reactions such as nucleophilic substitution . .
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, but more detailed studies are needed to confirm this.
Result of Action
As a compound used in proteomics research , it may have effects on protein expression or function, but specific effects are yet to be determined.
properties
IUPAC Name |
3-chloro-4-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDPHIGJZLWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508830 | |
Record name | 3-Chloro-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxyaniline | |
CAS RN |
5211-02-9 | |
Record name | 3-Chloro-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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